N-(1,2-Dihydroacenaphthylen-5-ylcarbamothioyl)-2-(4-methoxyphenoxy)acetamide
N-(1,2-Dihydroacenaphthylen-5-ylcarbamothioyl)-2-(4-methoxyphenoxy)acetamide
Brand Name:
Vulcanchem
CAS No.:
371132-88-6
VCID:
VC0399321
InChI:
InChI=1S/C22H20N2O3S/c1-26-16-8-10-17(11-9-16)27-13-20(25)24-22(28)23-19-12-7-15-6-5-14-3-2-4-18(19)21(14)15/h2-4,7-12H,5-6,13H2,1H3,(H2,23,24,25,28)
SMILES:
COC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=C3CCC4=C3C2=CC=C4
Molecular Formula:
C22H20N2O3S
Molecular Weight:
392.5g/mol
N-(1,2-Dihydroacenaphthylen-5-ylcarbamothioyl)-2-(4-methoxyphenoxy)acetamide
CAS No.: 371132-88-6
Main Products
VCID: VC0399321
Molecular Formula: C22H20N2O3S
Molecular Weight: 392.5g/mol
CAS No. | 371132-88-6 |
---|---|
Product Name | N-(1,2-Dihydroacenaphthylen-5-ylcarbamothioyl)-2-(4-methoxyphenoxy)acetamide |
Molecular Formula | C22H20N2O3S |
Molecular Weight | 392.5g/mol |
IUPAC Name | N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-2-(4-methoxyphenoxy)acetamide |
Standard InChI | InChI=1S/C22H20N2O3S/c1-26-16-8-10-17(11-9-16)27-13-20(25)24-22(28)23-19-12-7-15-6-5-14-3-2-4-18(19)21(14)15/h2-4,7-12H,5-6,13H2,1H3,(H2,23,24,25,28) |
Standard InChIKey | YSUWNQFHBDYJDA-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=C3CCC4=C3C2=CC=C4 |
Canonical SMILES | COC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=C3CCC4=C3C2=CC=C4 |
PubChem Compound | 1048151 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume